Product packaging for Butyryl-2,2-D2 chloride(Cat. No.:CAS No. 90587-10-3)

Butyryl-2,2-D2 chloride

Cat. No.: B1380589
CAS No.: 90587-10-3
M. Wt: 108.56 g/mol
InChI Key: DVECBJCOGJRVPX-SMZGMGDZSA-N
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Description

Butyryl-2,2-D2 chloride (CAS 90587-10-3) is a deuterium-labeled analog of butyryl chloride, characterized by the specific substitution of two deuterium atoms at the alpha-carbon (C-2 position). With a molecular formula of C₄H₅D₂ClO and a molecular weight of 108.56 g/mol, this compound is typically supplied as a colorless liquid . It is intended for research applications and is not approved for human or veterinary use. The primary research value of this compound lies in its role as a probe for investigating chemical and enzymatic reaction mechanisms. The strategic deuteration at the C-2 position makes it an essential tool for studying the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and a reaction involving the breaking of this bond will proceed at a measurably different rate. By comparing the kinetics of reactions using this deuterated compound versus standard butyryl chloride, researchers can determine if cleavage of the C-H bond at the alpha-carbon is involved in the rate-determining step of a reaction, providing powerful evidence for elucidating mechanistic pathways . This compound is particularly significant in biochemical enzymology. For instance, it can be used to prepare deuterated substrates for studying acyl-CoA dehydrogenases. Research has demonstrated that these enzymes catalyze a proton/deuteron exchange specifically at the C-2 position of their fatty acyl-CoA substrates, providing direct evidence for a carbanion intermediate in the catalytic cycle . Furthermore, the deuterium atoms act as non-radioactive isotopic labels, allowing for precise tracking of the butyryl group in complex systems using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . As a highly reactive acyl chloride, it readily undergoes nucleophilic substitution reactions. It is a versatile synthetic intermediate for introducing the deuterated butyryl group into target molecules to form deuterium-labeled esters, amides, and anhydrides . Due to its reactivity, it reacts violently with water, decomposing to butyric acid and hydrogen chloride. It is flammable, with a flash point near 22°C, and is corrosive, requiring careful handling and storage under appropriate conditions . The following table compares key properties of the deuterated compound with its non-deuterated analogue for reference: Property this compound Butyryl chloride CAS Number 90587-10-3 141-75-3 Molecular Formula C₄H₅D₂ClO C₄H₇ClO Molecular Weight 108.56 g/mol 106.55 g/mol Boiling Point - 102 °C Density - 1.026 g/mL at 25 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO B1380589 Butyryl-2,2-D2 chloride CAS No. 90587-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuteriobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECBJCOGJRVPX-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations Utilizing Butyryl 2,2 D2 Chloride As a Mechanistic Probe

Elucidation of Reaction Pathways through Deuterium (B1214612) Labeling

The strategic placement of deuterium at the 2,2-position provides a powerful, non-invasive tool for tracking bond-forming and bond-breaking events. The distinct mass of deuterium allows its position to be unequivocally identified in products and byproducts using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

While Butyryl-2,2-D2 chloride is theoretically useful for studying acylation reactions, such as Friedel-Crafts acylation or esterification, specific studies detailing its application in these areas are not prominently documented in surveyed literature. In principle, its use could help probe for side reactions involving the α-protons, such as enolization or ketene (B1206846) formation under basic conditions, where the presence or absence of deuterium in unexpected locations would provide significant mechanistic insight.

Transition metal-catalyzed reactions that involve the activation and cleavage of carbon-carbon bonds are a key area where this compound serves as a critical mechanistic probe. A prominent example is the rhodium-catalyzed decarbonylation of acyl chlorides. nih.gov In such a reaction, the acyl C-C bond is cleaved to form a metal-alkyl complex and carbon monoxide.

The use of this compound allows chemists to investigate competing pathways. For instance, a primary concern in such systems is whether the desired decarbonylation pathway competes with β-hydride elimination.

Decarbonylation Pathway: Oxidative addition of this compound to a Rh(I) center, followed by decarbonylation, would yield a rhodium-propyl complex with the deuterium atoms intact on the carbon attached to the metal. Subsequent reductive elimination would transfer this deuterated propyl group to another substrate.

Competing β-Hydride Elimination: If β-hydride elimination were to occur from the intermediate butyryl-rhodium species, it would have to abstract a deuterium atom from the C2 position to form a rhodium-deuteride species and propene.

Observing the reaction products for any deuterium incorporation into non-target molecules or scrambling of the label would provide definitive evidence for or against the occurrence of β-hydride elimination. The absence of such byproducts strongly supports a direct and clean C-C activation and decarbonylation process.

In complex catalytic cycles like hydroarylation and chlorocarbonylation, this compound can be used to verify proposed intermediates and pathways. nih.govnih.gov

In some modern palladium-catalyzed chlorocarbonylation reactions, butyryl chloride can be used as an in situ source of carbon monoxide (CO) via a decarbonylation process. nih.gov The remaining propyl fragment must be accounted for. Using this compound as the CO precursor allows for the unambiguous tracking of the propyl group. The detection of deuterated propane (B168953) or propene, for example, would help complete the mass balance of the catalytic cycle and confirm the fate of the acyl fragment after CO extrusion.

For hydroarylation reactions, which involve the addition of a C-H bond across an alkene or alkyne, a deuterated probe could be employed in related coupling reactions to rule out pathways involving activation of the α-C-H (or C-D) bonds of the acyl group during side reactions. researchgate.net

Application in Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with deuterium at the α-position allows for the measurement of α-secondary kinetic isotope effects (α-SKIEs). wikipedia.org Since the C-D bonds are not broken during the primary reaction (e.g., nucleophilic attack at the carbonyl), the observed KIE arises from changes in the vibrational environment of these bonds between the ground state and the rate-determining transition state. princeton.edu This effect is a sensitive probe of the geometry of the transition state. wikipedia.org

In a typical acylation reaction, two primary mechanisms can be considered:

Associative (SN2-type) Mechanism: A nucleophile attacks the carbonyl carbon, leading to a tetrahedral (sp³) intermediate. The rate-determining step is often the formation of this intermediate. The change in hybridization from sp² (ground state) to sp³ (transition state) at the carbonyl carbon imposes steric crowding and alters the frequencies of the C-D bending vibrations at the adjacent α-carbon. This typically results in an inverse isotope effect (kH/kD < 1) . nih.gov

Dissociative (SN1-type) Mechanism: The chloride ion departs in the rate-determining step to form a linear, sp-hybridized acylium ion intermediate. The transition state leading to this intermediate would involve less steric hindrance around the α-carbon compared to the ground state. This change can lead to a small normal isotope effect (kH/kD > 1) , often attributed to hyperconjugation stabilizing the developing positive charge. nih.gov

By measuring the reaction rates of the deuterated and non-deuterated butyryl chloride under identical conditions, the mechanism can be inferred.

Mechanistic Pathway Hybridization Change at Carbonyl Expected α-Secondary KIE (kH/kD) Interpretation
Associative (SN2-like) sp² → sp³ < 1 (Inverse) The transition state is sterically more constrained than the ground state.
Dissociative (SN1-like) sp² → sp > 1 (Normal, small) The transition state is less constrained; hyperconjugation may play a role.

This table presents expected outcomes based on established principles of kinetic isotope effects for illustrative purposes.

Tracing of Intermediates and Transition States in Organic Transformations

The ultimate utility of this compound is its ability to provide a clear history of the α-carbon throughout a reaction sequence, thereby illuminating the nature of unseen intermediates and transition states.

In transition metal-catalyzed cross-coupling reactions, the deuterium label serves as a crucial marker. For example, in a decarbonylative coupling of this compound with an aryl halide, the expected product would be a propyl-arene. The precise location of the two deuterium atoms on the propyl chain of the final product (confirmed by ¹H and ²H NMR) provides direct evidence for the series of events. Finding the deuterium atoms exclusively at the α-position of the propyl group confirms that the propyl moiety was transferred as an intact unit from an intermediate alkyl-metal complex (e.g., LₙM-CD₂CH₂CH₃).

Furthermore, as detailed in the KIE section, the rate difference between the deuterated and non-deuterated reactant provides quantitative data that helps characterize the geometry and vibrational properties of the highest-energy transition state in the reaction, distinguishing between associative and dissociative character. wikipedia.orgnih.gov This combination of isotopic tracing and kinetic measurement makes this compound a definitive tool for constructing a complete and accurate picture of complex organic transformations.

Applications in Advanced Organic Synthesis and Materials Science Research

Development of Novel Acylation Reactions with Deuterated Reagents

The primary utility of Butyryl-2,2-D2 chloride is as an acylating agent, analogous to its non-deuterated counterpart, butyryl chloride. guidechem.comchemimpex.com It readily participates in acylation reactions where it transfers the deuterated butyryl group to a nucleophile. wikipedia.org The presence of deuterium (B1214612) atoms on the α-carbon generally does not impede the chemical reactivity of the acyl chloride functional group, allowing it to be used in established acylation protocols.

This compound is an effective reagent for the synthesis of ketones, esters, amides, and other carboxylic acid derivatives that are specifically deuterated at the α-position to the carbonyl group. These reactions typically proceed through a nucleophilic acyl substitution mechanism. manavchem.com For example, its reaction with organometallic reagents yields deuterated ketones, while reactions with alcohols and amines produce the corresponding deuterated esters and amides. wikipedia.org

The synthesis of α,α-dideuterio alcohols can also be achieved through the reductive deuteration of acyl chlorides using reagents like samarium(II) iodide and deuterated water (D₂O). mdpi.com While this method builds the deuterated center via reduction, this compound provides a direct route to introduce an already deuterated acyl group that can then be further transformed.

Table 1: Synthesis of Deuterated Derivatives from this compound
Reactant (Nucleophile)Product ClassGeneral Reaction
Alcohol (R'-OH)Deuterated EsterCH₃CH₂CD₂COCl + R'-OH → CH₃CH₂CD₂COOR' + HCl
Amine (R'₂NH)Deuterated AmideCH₃CH₂CD₂COCl + R'₂NH → CH₃CH₂CD₂CONR'₂ + HCl
Organocuprate (R'₂CuLi)Deuterated KetoneCH₃CH₂CD₂COCl + R'₂CuLi → CH₃CH₂CD₂COR' + LiCl + R'Cu

In molecules containing multiple reactive sites (polyfunctional molecules), achieving selective acylation at a specific position is a significant synthetic challenge. The principles governing the chemoselectivity (distinguishing between different functional groups) and regioselectivity (distinguishing between similar functional groups at different positions) of butyryl chloride also apply to its deuterated analog. Research has shown that factors such as steric hindrance, electronic effects, and the use of specific catalysts can direct the acylation to a desired site. nih.gov For instance, in the acylation of diols, catalysts can dramatically augment site selectivity, favoring one hydroxyl group over another. nih.gov This control is crucial for the precise incorporation of the deuterated butyryl tag into complex molecular architectures.

Use as a Precursor for Other Isotopically Labeled Building Blocks

Isotopically labeled building blocks are fundamental molecular units used to construct more complex labeled compounds for research in drug discovery, metabolomics, and proteomics. all-chemistry.com this compound functions as a primary building block, providing a deuterated four-carbon unit that can be incorporated into a larger molecule and subsequently elaborated.

Once the deuterated butyryl group is introduced to form a ketone or ester, these products themselves become valuable secondary building blocks. They can participate in a wide range of further chemical transformations, carrying the isotopic label into the final, more complex target molecule. This strategy is essential for synthesizing internal standards for mass spectrometry or for creating probes to study metabolic pathways. researchgate.net

Table 2: Elaboration of a Deuterated Ketone (Secondary Building Block)
Starting MaterialReaction TypeResulting Product ClassSignificance
Deuterated Ketone (R-CO-CD₂CH₂CH₃)Aldol CondensationDeuterated α,β-Unsaturated KetoneExtends the carbon skeleton while retaining the label.
Reduction (e.g., with NaBH₄)Deuterated Secondary AlcoholCreates a new stereocenter adjacent to the labeled position.
Wittig ReactionDeuterated AlkeneConverts the carbonyl group into a C=C double bond.

Contributions to Isotopic Labeling Strategies for Research Compounds

The use of this compound is part of a broader set of isotopic labeling strategies that are indispensable in modern science. wikipedia.org Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org The introduction of deuterium atoms serves as a silent, non-radioactive tag that can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In pharmaceutical research, deuteration can alter the metabolic profile of a drug. nih.gov Replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect, potentially improving the drug's pharmacokinetic properties. researchgate.netnih.gov this compound provides a means to synthesize deuterated analogs of bioactive compounds for such studies.

Furthermore, in NMR studies of large biomolecules like proteins, extensive deuteration is used to simplify complex spectra and improve the relaxation properties of the remaining protons, enabling the study of high-molecular-weight systems. unl.ptnih.govspringernature.com While typically achieved through biosynthetic methods, reagents like this compound are vital for the chemical synthesis of specific deuterated small molecules, such as enzyme substrates or inhibitors, used in these investigations.

Advanced Spectroscopic and Analytical Characterization of Butyryl 2,2 D2 Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis

NMR spectroscopy is the most definitive method for confirming the site of deuteration and quantifying isotopic enrichment. A combination of ²H, ¹H, and ¹³C NMR experiments provides a complete picture of the molecular structure.

Quantitative and Positional Analysis via Deuterium (²H) NMR Spectroscopy

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus. wikipedia.org For Butyryl-2,2-D2 chloride, the ²H NMR spectrum is expected to show a single, distinct resonance signal corresponding to the deuterium atoms at the C-2 position (the α-carbon). magritek.com The chemical shift of this signal is virtually identical to the corresponding proton signal in the non-deuterated analogue. illinois.edu

The primary utility of ²H NMR in this context is twofold:

Positional Verification : The presence of a signal at the chemical shift expected for the α-position confirms that deuteration has occurred at the intended C-2 location.

Quantitative Analysis : The integrated area of the deuterium signal can be compared against a calibrated internal or external standard to determine the absolute concentration or isotopic abundance. acs.orgresearchgate.net This method verifies the high isotopic enrichment (typically >98 atom % D) specified for commercially available deuterated compounds.

Proton (¹H) NMR for Residual Proton Content and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy provides complementary evidence for the successful deuteration at the C-2 position by observing the absence of signals. In the spectrum of unlabeled butyryl chloride, the α-protons (CH₂) appear as a triplet at approximately 2.9 ppm. chemicalbook.com In a highly enriched sample of this compound, this triplet is expected to be absent or reduced to a very minor signal, corresponding to the residual, non-deuterated species.

Furthermore, the deuteration at C-2 alters the splitting pattern of the adjacent methylene (B1212753) protons at C-3 (β-protons).

In unlabeled butyryl chloride, the β-protons are split by the two α-protons into a triplet.

In this compound, the β-protons are instead coupled to two deuterium nuclei. Since deuterium has a spin quantum number (I) of 1, the signal for the β-protons is split into a quintet (multiplicity = 2nI + 1 = 2(2)(1) + 1 = 5), which is a definitive indicator of successful deuteration at the adjacent carbon. magritek.com

Table 1: Comparison of Expected ¹H NMR Data for Butyryl Chloride and this compound
PositionGroupButyryl Chloride (Expected)This compound (Expected)Reason for Change
C4-CH₃Triplet (~1.0 ppm)Triplet (~1.0 ppm)No change, distant from deuteration site.
C3-CH₂-Sextet (~1.8 ppm)Quintet (~1.8 ppm)Coupling to two deuterium atoms (I=1) instead of two protons (I=1/2).
C2-CH₂COClTriplet (~2.9 ppm)Signal absent/minimalProtons replaced by deuterium.

Carbon-13 (¹³C) NMR and Deuterium-Induced Isotope Shifts

Carbon-13 (¹³C) NMR spectroscopy offers further confirmation of deuteration through two key effects: deuterium-induced isotope shifts and C-D coupling. mdpi.com

Isotope Shift : The resonance of the deuterated carbon (C-2) is shifted slightly upfield (to a lower ppm value) compared to its non-deuterated counterpart. This "isotope effect" is typically on the order of 0.2 to 1.5 ppm for a one-bond effect and is a characteristic signature of isotopic substitution. huji.ac.il

C-D Coupling : In a proton-decoupled ¹³C NMR spectrum, a carbon bonded to a proton appears as a singlet. However, a carbon bonded to deuterium will be split into a multiplet due to one-bond C-D coupling. For the C-2 carbon in this compound, which is bonded to two deuterium atoms, the signal is expected to appear as a 1:2:3:2:1 quintet. rsc.org

Table 2: Comparison of Expected ¹³C NMR Data for the C-2 Carbon
CompoundC-2 Signal MultiplicityC-2 Chemical Shift (ppm)Key Observation
Butyryl ChlorideSinglet~53 ppmStandard resonance.
This compoundQuintet (1:2:3:2:1)Slightly < 53 ppmUpfield shift and splitting due to C-D coupling.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Mass Verification

Mass spectrometry is a crucial tool for verifying the molecular mass of the deuterated compound and confirming its level of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. buchem.com For this compound (C₄H₅D₂ClO), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

The analysis confirms two main points:

Molecular Mass Verification : The measured exact mass must match the theoretical exact mass calculated for the C₄H₅D₂ClO formula.

Isotopic Enrichment : The mass spectrum will show a cluster of molecular ion peaks. For a compound with one chlorine atom, there will be two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, with an approximate intensity ratio of 3:1. nih.gov The peak corresponding to the deuterated species (e.g., [M+2] relative to the unlabeled compound) will be the most abundant in an enriched sample, confirming the successful incorporation of deuterium.

Table 3: Theoretical Exact Masses for Molecular Ions
IsotopologueFormulaTheoretical Exact Mass (Da)
Butyryl chlorideC₄H₇³⁵ClO106.01854
This compoundC₄H₅D₂³⁵ClO108.03110

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Band Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies functional groups based on their characteristic vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in these frequencies.

The most significant change occurs in the C-H stretching and bending vibrations associated with the C-2 position. researchgate.net

C-H Stretching : In unlabeled butyryl chloride, the C-H stretching vibrations of the α-methylene group appear in the ~2850-2960 cm⁻¹ region of the IR and Raman spectra.

C-D Stretching : Upon deuteration, these C-H stretching bands are replaced by new C-D stretching bands. Due to the increased mass of deuterium, these vibrations occur at a significantly lower frequency, typically in the 2100-2250 cm⁻¹ range. researchgate.net This region of the spectrum is often clear of other fundamental vibrations, making the C-D stretch a highly diagnostic peak.

Bending Vibrations : Similarly, C-H bending (scissoring) vibrations, typically found around 1465 cm⁻¹, are replaced by C-D bending vibrations at lower wavenumbers (e.g., ~1000-1200 cm⁻¹).

The strong carbonyl (C=O) stretching absorption, characteristic of acyl chlorides, remains largely unaffected, appearing around 1800 cm⁻¹. libretexts.orglibretexts.orgopenstax.org

Table 4: Key Expected Vibrational Band Shifts
Vibrational ModeButyryl Chloride (cm⁻¹)This compound (cm⁻¹)Spectroscopic Effect
C-H Stretch (at C-2)~2850-2960AbsentDisappearance of C-H bands.
C-D Stretch (at C-2)Absent~2100-2250Appearance of new, lower-frequency C-D bands.
C=O Stretch~1800~1800Largely unchanged.

Chromatographic Techniques for Purity Assessment and Isomeric Analysis (e.g., GC-MS, HPLC)

The purity and isomeric composition of this compound are critical parameters that underpin its utility in isotopic labeling studies. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable for these analytical determinations. However, the inherent reactivity of the acyl chloride functional group presents unique challenges that often necessitate specialized analytical strategies, such as derivatization. americanpharmaceuticalreview.comchromforum.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both high-resolution separation and definitive mass-based identification. Direct injection of the neat compound is feasible but requires a highly inert system to prevent degradation and ensure reproducible results. chromforum.org A more robust and common approach involves derivatization to a more stable species prior to analysis. nih.gov

One such strategy is the conversion of the acyl chloride to its corresponding N,N-diethylamide. This is achieved by reacting the sample with diethylamine, which quantitatively transforms the reactive acyl chloride into a stable amide. This derivative is less prone to degradation in the GC inlet and on the analytical column. nih.gov

The mass spectrum of this compound is expected to be similar to that of its non-deuterated analog, with key fragments shifted by +2 mass units due to the presence of the two deuterium atoms at the α-position. The electron ionization (EI) mass spectrum of unlabeled butyryl chloride shows characteristic fragments, including the molecular ion and fragments resulting from α-cleavage and McLafferty rearrangement. nist.govchemicalbook.com For the deuterated compound, the fragmentation pattern would be indicative of the position of the isotopic labels.

Below is a table summarizing hypothetical GC-MS data for this compound, including predicted key fragment ions based on the known fragmentation of butyryl chloride.

Table 1: Hypothetical GC-MS Data for this compound

Parameter Value/Observation
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time Slightly earlier than unlabeled butyryl chloride due to the chromatographic isotope effect. nih.gov

| Predicted m/z of Key Fragments | 108/110 : [M]+• (Molecular ion peak with 37Cl isotope) 73 : [CH3CH2CD2]+ (from α-cleavage) 71 : [M - Cl]+ (Acylium ion) 43 : [CH3CH2CO]+ (from loss of deuterated ethyl group, less likely) 41 : [C3H5]+ (Propyl fragment) 29 : [CH3CH2]+ (Ethyl fragment) |

High-Performance Liquid Chromatography (HPLC)

Direct analysis of acyl chlorides by reversed-phase HPLC is generally not feasible due to the reactivity of the acyl chloride with the aqueous and/or protic solvents commonly used as mobile phases. americanpharmaceuticalreview.comchromforum.org This reaction leads to the formation of the corresponding carboxylic acid (Butyric-2,2-D2 acid), which would co-elute with any pre-existing carboxylic acid impurity, making accurate purity assessment of the acyl chloride impossible.

Therefore, derivatization is the preferred method for HPLC analysis. A common approach is to react the acyl chloride with an amine or an alcohol to form a stable amide or ester, respectively. researchgate.netresearchgate.net To enhance detection by UV-Vis, a derivatizing agent containing a chromophore is often employed. For instance, reaction with 2-nitrophenylhydrazine (B1229437) yields a derivative with strong UV absorbance, allowing for sensitive detection at trace levels. nih.gov

The resulting derivative can then be readily analyzed by reversed-phase HPLC. The separation would be based on the hydrophobicity of the derivative, and the purity of the original this compound can be determined from the peak area of the derivatized product relative to any impurities.

The following table outlines a hypothetical HPLC method for the analysis of a derivatized this compound sample.

Table 2: Hypothetical HPLC Method for Derivatized this compound

Parameter Condition
Derivatizing Agent 2-Nitrophenylhydrazine
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 395 nm nih.gov
Expected Outcome A major peak corresponding to the 2-nitrophenylhydrazide derivative of this compound, with potential minor peaks for impurities.

Theoretical and Computational Chemistry Studies of Butyryl 2,2 D2 Chloride

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For Butyryl-2,2-D2 chloride, these calculations can elucidate the effects of deuterium (B1214612) substitution on its geometry and conformational preferences.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters and analyze the conformational landscape of molecules. In the case of this compound, the primary focus of conformational analysis is the rotation around the C2-C3 single bond, which gives rise to different staggered and eclipsed forms.

The two most stable conformations of the non-deuterated butyryl chloride are the anti (or trans) and gauche conformers. In the anti conformer, the C=O bond and the C3-C4 bond are in a trans orientation, leading to minimal steric hindrance. The gauche conformer has these groups at a dihedral angle of approximately 60°. Computational studies on n-butyryl chloride have shown that the anti conformer is generally the most stable, with the gauche conformer being slightly higher in energy. The introduction of deuterium atoms at the 2,2-position is not expected to significantly alter the relative energies of these conformers, as the steric profile of deuterium is very similar to that of hydrogen. However, subtle changes in vibrational zero-point energies due to the heavier isotope can lead to minor shifts in conformational equilibria.

The most significant impact of deuteration is observed in the predicted vibrational (infrared) spectra. The stretching and bending frequencies of the C-D bonds are significantly lower than those of the corresponding C-H bonds due to the increased mass of deuterium. These differences provide a clear spectroscopic signature for isotopic labeling.

Below is a table of predicted vibrational frequencies for key modes in this compound compared to its non-deuterated counterpart, as would be calculated using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Vibrational ModeButyryl Chloride (cm⁻¹)This compound (cm⁻¹)
C=O Stretch~1810~1810
C-H Stretch (Alkyl)2880-29702880-2970
C-D Stretch-2100-2200
CH₂ Scissoring~1465-
CD₂ Scissoring-~1050
C-Cl Stretch~750~750

Note: The values presented are typical and would be refined by specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms Involving Deuterated Acyl Chlorides

Computational modeling is a critical tool for understanding the detailed pathways of chemical reactions. For deuterated acyl chlorides, these models can elucidate the kinetic isotope effects (KIEs) that arise from the presence of deuterium, providing deep insights into reaction mechanisms.

The presence of deuterium at the 2,2-position of butyryl chloride can influence the rates of reactions involving the carbonyl group through a secondary kinetic isotope effect (SKIE). A SKIE occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. The effect arises from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.

For reactions such as nucleophilic acyl substitution, the hybridization of the carbonyl carbon changes from sp² in the reactant to sp³ in the tetrahedral intermediate or transition state. This change in geometry alters the vibrational modes of the adjacent C-D bonds. Computational methods can be used to calculate the energies of the ground state and the transition state for both the deuterated and non-deuterated species. The difference in the activation energies (ΔEₐ) reveals the magnitude and direction of the SKIE.

Generally, for a reaction where an sp² center becomes sp³, the out-of-plane bending frequencies of the adjacent C-H(D) bonds decrease. Since C-H bending frequencies are higher than C-D bending frequencies, this leads to a smaller difference in zero-point energy between the ground state and transition state for the deuterated compound, resulting in a slightly faster reaction rate (an inverse SKIE, kH/kD < 1). Conversely, if the transition state is more sterically crowded, the C-H(D) bending frequencies might increase, leading to a normal SKIE (kH/kD > 1).

The following table illustrates hypothetical calculated activation energies for the hydrolysis of butyryl chloride and its deuterated analog, which could be obtained from transition state theory calculations.

ReactantGround State Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)
Butyryl chloride-X.XXXXX-Y.YYYYY15.0
This compound-X.XXXXX - ΔZPE-Y.YYYYY - ΔZPE'14.8

Note: The energy values are illustrative. The slightly lower activation energy for the deuterated species suggests an inverse kinetic isotope effect.

Computational chemistry can also be used to simulate and evaluate potential synthetic routes for the preparation of this compound. One plausible pathway for deuterium incorporation is the α-deuteration of butyric acid followed by chlorination.

The mechanism of α-deuteration typically involves the formation of an enolate or a related intermediate under basic or acidic conditions in the presence of a deuterium source like D₂O. Quantum chemical calculations can model the key steps of this process:

Proton/Deuteron (B1233211) Abstraction: Calculation of the energy barrier for the removal of a proton from the α-carbon of butyric acid by a base.

Enolate Formation and Stability: Determination of the structure and stability of the resulting enolate intermediate.

Deuteron Transfer: Modeling the transfer of a deuteron from the deuterated solvent to the enolate to form the α,α-dideuterated butyric acid.

By comparing the energy profiles of these steps, computational models can help in optimizing reaction conditions such as the choice of base and solvent to maximize the efficiency of deuterium incorporation. Subsequent chlorination of the deuterated butyric acid, for example, using thionyl chloride (SOCl₂), can also be modeled to understand its mechanism and potential side reactions. These simulations provide a theoretical framework for designing efficient and selective syntheses of isotopically labeled compounds.

Future Research Directions and Broader Academic Impact

Innovations in Catalytic Deuteration Methodologies for Acyl Halides

The synthesis of specifically labeled compounds like Butyryl-2,2-D2 chloride is intrinsically linked to the advancement of deuteration technologies. While methods for the reductive deuteration of acyl chlorides have been developed, significant opportunities for innovation remain, particularly in the realm of catalysis. mdpi.comnih.gov

Future research is expected to focus on the development of novel catalytic systems that offer milder reaction conditions, greater functional group tolerance, and improved cost-effectiveness over existing methods, which sometimes rely on stoichiometric, expensive, or pyrophoric reagents. organic-chemistry.orgnih.govresearchgate.net The exploration of earth-abundant metal catalysts, such as those based on iron, represents a promising avenue for creating more sustainable and economical deuteration processes. acs.org Innovations in heterogeneous catalysis, for instance using copper-based catalysts, could simplify product purification and catalyst recycling, making the synthesis of deuterated acyl halides more practical for large-scale applications. nih.gov Furthermore, advancements in photoredox and electrocatalytic methods may provide new pathways for dehalogenative deuteration, offering alternative strategies that avoid harsh reagents and conditions. researchgate.netrsc.org The development of catalysts that can achieve high levels of deuterium (B1214612) incorporation using D₂O as an inexpensive and safe deuterium source is a particularly important goal. mdpi.comacs.orgacs.org

Table 1: Comparison of Deuteration Strategies for Acyl Halides and Related Precursors

Method Deuterium Source Key Features Potential Innovation Areas
SET Reductive Deuteration D₂O or EtOD-d₁ Utilizes reagents like SmI₂ or sodium dispersion; good functional group tolerance. mdpi.comnih.govorganic-chemistry.org Development of electro- or photocatalytic SET systems to avoid stoichiometric metal reductants.
Catalytic H/D Exchange D₂ Gas or D₂O Can be applied to precursors like carboxylic acids; regioselectivity can be a challenge. researchgate.netlibretexts.org Design of new ligands or solid supports to enhance catalyst selectivity and activity for direct α-deuteration.
Dehalogenative Deuteration Deuterated Silanes or D₂O Can be mediated by transition metals or photoredox catalysts; applicable to aryl/alkyl halides. nih.govrsc.org Expansion to include acyl halides using novel catalytic cycles that are tolerant of the carbonyl group.

Expansion of Mechanistic Probing Applications in Complex Chemical Systems

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms. thalesnano.comfiveable.me this compound is specifically designed to probe reactions at the carbonyl carbon. The future will see the application of such probes expanded from simple organic reactions to more complex and biologically relevant systems.

Isotopically labeled acyl halides can be used to investigate the detailed mechanisms of enzyme-catalyzed reactions. nih.gov For example, they could be employed to study acyltransferases or esterases that process butyrate-containing substrates, providing insight into transition state structures and the role of enzymatic residues. In the field of materials science, deuterated monomers like a derivative of this compound could be used to study the kinetics and mechanisms of polymerization reactions, helping to refine control over polymer architecture and properties.

Furthermore, as synthetic methodologies become more intricate, probes like this compound will be essential for untangling complex, multi-step reaction cascades. By tracing the fate of the deuterium label, chemists can identify rate-determining steps, detect transient intermediates, and validate proposed mechanistic pathways in systems that are otherwise difficult to analyze. symeres.comescholarship.org The use of such labeled compounds in conjunction with advanced analytical techniques like mass spectrometry and NMR spectroscopy allows for precise tracking of atomic arrangements through complex transformations. musechem.comacs.orgwikipedia.org

Contribution to Fundamental Understanding of Deuterium Chemistry and Isotope Effects

The study of reactions involving this compound contributes directly to the fundamental understanding of deuterium chemistry and, specifically, the nature of kinetic isotope effects (KIEs). wikipedia.org A chemical bond to deuterium is stronger than the corresponding bond to protium (B1232500) (hydrogen), which can lead to different reaction rates when a C-H bond is broken or altered in the rate-determining step of a reaction. libretexts.org

The labeling in this compound is particularly well-suited for investigating α-secondary kinetic isotope effects (α-SKIEs). In these cases, the isotopically substituted C-D bonds are not broken during the reaction. Instead, changes in the hybridization of the α-carbon (the carbonyl carbon) in the transition state affect the vibrational frequencies of these bonds. For example, in a nucleophilic acyl substitution reaction, the carbonyl carbon changes from sp² hybridization in the acyl chloride to sp³ hybridization in the tetrahedral intermediate. This change in geometry and bonding environment leads to a predictable change in reaction rate upon deuterium substitution. pharmacy180.comprinceton.edu

Precise measurements of the α-SKIE using this compound can provide high-resolution information about the structure of the transition state. pharmacy180.compearson.com A measured kH/kD value can indicate whether the transition state is more reactant-like or product-like, offering a level of detail that is often inaccessible through other experimental means. fiveable.me These experimental data are crucial for validating and refining computational models of reaction pathways. By systematically studying how the α-SKIE varies with different nucleophiles, solvents, or catalysts, researchers can build a more complete and nuanced picture of the factors that govern chemical reactivity, contributing valuable data to the broader field of physical organic chemistry. cchmc.orgnih.gov

Table 2: Theoretical α-Secondary Kinetic Isotope Effects (kH/kD) for Hybridization Change

Transition Expected kH/kD Range Implication for Transition State
sp² → sp³ 0.8 - 0.9 Bending vibrations become more constrained; inverse isotope effect. princeton.edu
sp³ → sp² 1.1 - 1.25 Bending vibrations become less constrained; normal isotope effect. princeton.edu

Q & A

Q. How can Butyryl-2,2-D2 chloride be synthesized with high isotopic purity, and what challenges arise during deuteration?

Methodological Answer: The synthesis of deuterated compounds like this compound often involves replacing hydrogen atoms with deuterium at specific positions using reagents such as D₂O or deuterated acids. For example, in analogous deuterated compounds (e.g., 1,4-diphenylbutane-2,2-d2), deuteration is achieved via chlorination followed by reduction with deuterated reagents. Key challenges include:

  • Isotopic scrambling : Ensure reaction conditions (e.g., temperature, solvent) minimize unintended H/D exchange.
  • Yield optimization : Deuterated intermediates may form side products (e.g., 1,1-dichloro derivatives) that reduce final yields, as seen in deuterated vinyl chloride synthesis (11% yield vs. non-deuterated analogs) .
  • Purity validation : Use mass spectrometry (MS) and NMR to confirm isotopic purity. For instance, NMR should show no proton signals at the deuterated positions (e.g., H3 in 1,4-diphenylbutane-2,2-d2) .

Q. What analytical techniques are most effective for characterizing this compound’s structural and isotopic integrity?

Methodological Answer:

  • NMR spectroscopy : Deuterium incorporation can be confirmed by the absence of proton signals at the 2,2-positions. For example, in deuterated fatty acids, NMR showed no H3 absorption .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or GC-MS quantifies the deuterium enrichment ratio. Isotopic peaks should align with theoretical distributions (e.g., 98 ± 1% deuterium purity) .
  • Isotopic ratio monitoring : Use internal standards (IS) like tridecanoic-2,2-d2 acid to calibrate measurements and detect isotopic impurities .

Q. What protocols ensure the stability of this compound during storage and experimental workflows?

Methodological Answer:

  • Storage conditions : Store at –20°C in anhydrous solvents to prevent hydrolysis. For similar deuterated fatty acids, stock solutions in methanol or chloroform remain stable for 24 hours at 23°C .
  • Freeze-thaw stability : Limit cycles to ≤3 to avoid degradation (recoveries ≥88% for deuterated glycerolipids after three cycles) .
  • Matrix compatibility : Test stability in biological matrices (e.g., algae extracts) using surrogate analytes like pentadecanoic-2,2-d2 acid, which showed 86–99% recovery in 24-hour benchtop studies .

Advanced Research Questions

Q. How can isotopic interference be minimized when using this compound as an internal standard in lipidomics?

Methodological Answer:

  • Dual-IS strategy : Employ separate IS for different fractions (e.g., tridecanoic-2,2-d2 acid for free fatty acids and glyceryl tri(hexadecanoate-2,2-d2) for glycerolipids) to account for matrix-specific effects .
  • Calibration curves : Use 1/x weighting to normalize peak area ratios (analyte/IS) and correct for concentration-dependent ion suppression in GC-MS .
  • Matrix effect assessment : Spike deuterated analogs into blank matrices to quantify signal suppression/enhancement. For algae extracts, matrix effects were negligible (<5% deviation) .

Q. What experimental designs improve recovery rates of this compound in complex biological matrices?

Methodological Answer:

  • QC sample preparation : Spike deuterated standards into matrix-matched QCs at low, medium, and high concentrations (e.g., 1.50–400 μM for fatty acids) to validate extraction efficiency .
  • Optimized extraction : For lipid-rich matrices, use Folch or Bligh-Dyer extraction with deuterated surrogates, achieving recoveries of 82–90% for glyceryl tri(hexadecanoate-2,2-d2) .
  • Post-extraction stability : Monitor autosampler stability (e.g., 23°C for 24 hours) and use acidified solvents to prevent degradation .

Q. How should researchers address discrepancies in quantification data caused by differential deuterium effects?

Methodological Answer:

  • Stability profiling : Compare degradation rates of deuterated vs. non-deuterated analogs. For example, glyceryl tri(hexadecanoate-2,2-d2) showed 84–95% recovery in algae matrix vs. 86–90% in solvent .
  • Cross-validation : Use orthogonal techniques (e.g., LC-MS vs. GC-MS) to confirm analyte identity and quantify isotopic drift.
  • Error source analysis : If recoveries deviate >20%, re-evaluate IS normalization or sample preparation (e.g., incomplete derivatization of deuterated compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.